molecular formula C25H25N3O2S B8085309 NPS ALX Compound 4a

NPS ALX Compound 4a

Cat. No.: B8085309
M. Wt: 431.6 g/mol
InChI Key: XNELKPKYCQGGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. It exhibits high affinity with an IC50 value of 7.2 nanomolar and a Ki value of 0.2 nanomolar . This compound is primarily used in scientific research to study the role of 5-HT6 receptors in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPS ALX Compound 4a involves the formation of a bicyclopiperazinyl or bicyclopiperidinyl moiety attached to an arylsulfonylindole structure. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including cyclization and sulfonylation reactions .

Industrial Production Methods: Industrial production methods for this compound are not publicly disclosed due to proprietary reasons. it is known that the compound is produced under strict conditions to ensure high purity and consistency, often exceeding 99% purity .

Chemical Reactions Analysis

Types of Reactions: NPS ALX Compound 4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and indole moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

NPS ALX Compound 4a has a wide range of applications in scientific research:

    Chemistry: Used to study the chemical properties and reactivity of 5-HT6 receptor antagonists.

    Biology: Helps in understanding the role of 5-HT6 receptors in neuronal signaling and brain function.

    Medicine: Investigated for its potential therapeutic effects in conditions such as schizophrenia, depression, and memory dysfunction.

    Industry: Utilized in the development of new pharmacological agents targeting 5-HT6 receptors

Mechanism of Action

NPS ALX Compound 4a exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is a G protein-coupled receptor involved in modulating neurotransmitter release and neuronal activity. By blocking the 5-HT6 receptor, this compound can influence various signaling pathways and physiological processes, including cognition and mood regulation .

Comparison with Similar Compounds

  • Lumateperone
  • S 14506 hydrochloride
  • Ziprasidone
  • Befiradol hydrochloride
  • N-Desmethylclozapine
  • Geissoschizine methyl ether
  • ATC 0175 hydrochloride
  • Felcisetrag

Comparison: NPS ALX Compound 4a is unique in its high selectivity and potency as a 5-HT6 receptor antagonist. Compared to similar compounds, it exhibits a lower IC50 value, indicating higher efficacy at lower concentrations. Additionally, its high affinity for the 5-HT6 receptor makes it a valuable tool in research focused on this specific receptor subtype .

Properties

IUPAC Name

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNELKPKYCQGGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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